Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZKVCQDLXBWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728728 | |
| Record name | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224944-77-7 | |
| Record name | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloropyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, has shown significant potential in anticancer research. These compounds have been identified as selective protein inhibitors with the ability to target various cancer cell lines. A study highlighted the synthesis of a series of compounds based on this scaffold that exhibited promising antitumor activity through the inhibition of specific kinases involved in cancer progression .
Enzymatic Inhibition
One of the key applications of this compound is its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). Selective inhibition of IRAK4 is crucial for developing therapies for inflammatory diseases. Research indicates that modifications to the compound can enhance its potency and selectivity, making it suitable for oral administration . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for better pharmacokinetic properties .
Synthetic Routes
The synthesis of this compound typically involves chlorination and subsequent derivatization reactions. For instance, the introduction of various amines through nucleophilic aromatic substitution (SNAr) reactions allows for the development of a range of derivatives with tailored biological activities .
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound. For example, one study reported the design and synthesis of a novel series of pyrazolo[1,5-a]pyrimidines that demonstrated high potency against IRAK4 in vitro and in vivo models . The modifications made to the original compound were guided by computational predictions regarding permeability and bioavailability.
Photophysical Properties
Recent investigations have revealed that pyrazolo[1,5-a]pyrimidine derivatives possess exceptional photophysical properties, making them suitable candidates for applications in material science. Their ability to form crystals with unique conformational characteristics enhances their potential use as fluorophores in various optical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, stability, and biological activity can be contextualized by comparing it to analogs with variations in substituents or core structures.
Halogen-Substituted Analogs
Key Insight : The 5-chloro derivative exhibits superior SNAr reactivity over bromo analogs, making it preferred for iterative SAR campaigns .
Amino-Substituted Analogs
Key Insight: The amino group improves target engagement in kinase inhibitors, while the 5-Cl maintains derivatization flexibility .
Core-Modified Analogs
Key Insight: Thieno-fused analogs suffer from instability, while dimethyl substitutions reduce reactivity but enhance structural predictability .
Table 1: Comparative Reactivity of Halogenated Analogs
| Position | Substituent | Relative SNAr Rate (Cl = 1.0) | Preferred Applications |
|---|---|---|---|
| 5 | Cl | 1.0 | IRAK4/B-Raf inhibitor synthesis |
| 5 | Br | 0.3 | Limited due to slow reactivity |
Table 2: Stability Under Hydrolysis Conditions
| Compound | Acidic Conditions | Alkaline Conditions | Decarboxylation Risk |
|---|---|---|---|
| This compound | Stable | Stable | Low |
| Thieno-fused analog | High degradation | High degradation | High |
Biological Activity
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula CHClNO and a molecular weight of 225.63 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits notable antiviral properties, particularly against viruses that are resistant to conventional treatments.
Anticancer Activity
The compound has been studied for its anticancer potential. It has shown efficacy in inducing apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell cycle progression and inhibition of tumor growth. For instance, studies have reported that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer proliferation, making them promising candidates for cancer therapy .
The mechanism of action for this compound involves interaction with various molecular targets, including enzymes and receptors that play critical roles in cellular signaling pathways. This interaction can lead to the modulation of enzymatic activity and subsequent biological effects such as apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence its potency and selectivity against specific biological targets. For example, variations in substituents at different positions on the ring system have been shown to enhance or diminish biological activity, highlighting the importance of careful structural design in drug development .
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds reveals differences in their biological profiles:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition and apoptosis induction |
| 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine | Moderate | Low | Unknown |
| 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine | Low | High | Receptor modulation |
This table illustrates how structural modifications can lead to varying levels of biological activity.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antiviral Efficacy : In vitro studies demonstrated that this compound effectively inhibited viral replication in specific cell lines, showcasing its potential as an antiviral agent.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.
Q & A
What are the optimal synthetic routes for Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
Basic Research Focus
The compound is synthesized via cyclocondensation of 1,3-biselectrophilic reagents with NH-3-aminopyrazoles. Key optimizations include solvent selection (e.g., ethanol:water, 1:1 v/v) and ultrasonic irradiation, which enhance reaction rates and yields up to 95% . Monitoring via thin-layer chromatography (TLC) ensures reaction completion. For 5-chloro derivatives, chlorination with POCl₃ followed by nucleophilic aromatic substitution (SNAr) with amines is effective .
Advanced Methodological Insight
Contradictions in yield or purity often arise from solvent polarity and temperature. For example, polar aprotic solvents may favor SNAr reactions, while protic solvents stabilize intermediates. Systematic optimization via Design of Experiments (DoE) can resolve such issues, with parameters like temperature, solvent ratio, and catalyst loading analyzed statistically .
How can structural confirmation and isomer separation be achieved for this compound?
Basic Research Focus
Nuclear Magnetic Resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are standard for confirming the bicyclic core and substituent positions. For example, ester carbonyl stretches at ~1700 cm⁻¹ in IR and aromatic proton signals at δ 8.5–9.0 ppm in NMR are diagnostic .
Advanced Methodological Insight
Isomer separation (e.g., syn vs. anti configurations) requires chiral chromatography or recrystallization in specific solvents (e.g., ethanol for anti-isomers). NMR coupling constants and NOE experiments differentiate isomers: syn-isomers exhibit distinct diastereotopic proton splitting, while anti-isomers show resolved J-values for axial-equatorial protons .
What biological targets are associated with this compound, and how are inhibitory mechanisms studied?
Basic Research Focus
The 5-chloro derivative acts as a scaffold for kinase inhibitors, particularly targeting IRAK4 and PI3Kδ. Biological activity is assessed via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and cellular IC₅₀ determinations .
Advanced Methodological Insight
Structure-activity relationship (SAR) studies reveal that substituents at the 5-position (e.g., aminoethyl groups) enhance binding to Asp329 in IRAK4. X-ray crystallography of inhibitor-enzyme complexes guides rational design, showing hydrogen-bond donor groups improve potency by >50-fold .
How do reaction conditions influence hydrolysis or decarboxylation side reactions?
Basic Research Focus
Ester hydrolysis under alkaline conditions often leads to decarboxylation, yielding 3-unsubstituted derivatives. Acidic conditions may preserve the ester but risk side-chain degradation .
Advanced Methodological Insight
Contradictory outcomes in hydrolysis (e.g., low yields vs. complete decarboxylation) are mitigated by pH-controlled reaction monitoring. For example, buffered aqueous systems (pH 6–7) with THF co-solvents minimize undesired decomposition .
How does this compound compare structurally and functionally to other pyrazolo[1,5-a]pyrimidine derivatives?
Basic Research Focus
Comparative analysis (Table 1) highlights substituent effects:
| Compound | Substituents | Key Activity |
|---|---|---|
| Ethyl 5-cyclopropyl-7-(CF₃) | Cyclopropyl, CF₃ | PI3K inhibition |
| Ethyl 6-fluoro-5,7-dihydroxy | Fluoro, dihydroxy | Kinase selectivity |
| Ethyl 5-chloro | Chloro | IRAK4 inhibition |
Advanced Methodological Insight
The 5-chloro group enhances electrophilicity for SNAr reactions, while bulky substituents (e.g., cyclopropyl) improve metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding modes, correlating steric/electronic profiles with activity .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Basic Research Focus
Ambiguities in NMR signals (e.g., overlapping aromatic protons) are resolved via 2D techniques (HSQC, HMBC) to assign carbon-proton correlations. X-ray crystallography provides definitive confirmation of regiochemistry .
Advanced Methodological Insight
Dynamic NMR experiments at variable temperatures distinguish rotamers or tautomers. For example, slow exchange in NOESY spectra confirms rigid bicyclic conformations, excluding alternative structures .
How are substituent effects systematically evaluated in SAR studies?
Basic Research Focus
Libraries of analogs are synthesized via SNAr, alkylation, or Pd-catalyzed cross-coupling. Biological screening identifies critical substituents (e.g., aminoethyl groups for IRAK4) .
Advanced Methodological Insight
Free-Wilson or Hansch analysis quantifies substituent contributions to potency. For instance, hydrophobic substituents (logP >2) correlate with improved membrane permeability, while hydrogen-bond donors enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
